molecular formula C2H5FeNO6S B090842 Ferronord CAS No. 17169-60-7

Ferronord

Cat. No.: B090842
CAS No.: 17169-60-7
M. Wt: 226.98 g/mol
InChI Key: ZITFTYGHYGPDAV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a complex of ferrous (II) ions with glycine and sulfate, making it a highly bioavailable form of iron. This compound is particularly useful in medical applications due to its effectiveness in increasing iron levels in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferronord is synthesized by reacting ferrous sulfate with glycine under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding glycine to the solution. The mixture is stirred and heated to facilitate the formation of the ferrous glycine sulfate complex. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and stability of the final product .

Industrial Production Methods

In industrial settings, the production of ferrosanol involves large-scale reactors where the reactants are mixed and processed under stringent quality control measures. The process includes steps such as filtration, crystallization, and drying to obtain the final product in a form suitable for pharmaceutical use. The industrial production methods are designed to maximize yield and ensure consistency in the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ferronord undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving ferrosanol include oxidizing agents like hydrogen peroxide and reducing agents like ascorbic acid. The reactions are typically carried out in aqueous solutions, and the pH of the solution is adjusted to optimize the reaction conditions .

Major Products Formed

The major products formed from the reactions of ferrosanol depend on the type of reaction. For example, oxidation of ferrosanol results in the formation of ferric sulfate, while reduction leads to the regeneration of ferrous glycine sulfate .

Scientific Research Applications

Ferronord has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.

    Biology: Studied for its role in iron metabolism and its effects on cellular processes.

    Medicine: Widely used in the treatment of iron deficiency anemia and studied for its potential benefits in other medical conditions.

    Industry: Used in the formulation of iron supplements and fortification of food products

Mechanism of Action

The primary mechanism of action of ferrosanol involves the absorption of ferrous ions in the gastrointestinal tract. Once absorbed, the ferrous ions are transported to the bone marrow, where they are incorporated into hemoglobin, the protein responsible for oxygen transport in the blood. The molecular targets of ferrosanol include transferrin receptors and various enzymes involved in iron metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ferronord

This compound is unique due to its high bioavailability and effectiveness in treating iron deficiency anemia. Its complexation with glycine enhances its absorption and reduces gastrointestinal side effects, making it a preferred choice for many patients .

Properties

CAS No.

17169-60-7

Molecular Formula

C2H5FeNO6S

Molecular Weight

226.98 g/mol

IUPAC Name

2-aminoacetate;hydrogen sulfate;iron(2+)

InChI

InChI=1S/C2H5NO2.Fe.H2O4S/c3-1-2(4)5;;1-5(2,3)4/h1,3H2,(H,4,5);;(H2,1,2,3,4)/q;+2;/p-2

InChI Key

ZITFTYGHYGPDAV-UHFFFAOYSA-L

SMILES

[H+].C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2]

Canonical SMILES

C(C(=O)[O-])N.OS(=O)(=O)[O-].[Fe+2]

Synonyms

ferroglycine sulfate complex
Orferon

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferronord
Reactant of Route 2
Reactant of Route 2
Ferronord
Reactant of Route 3
Ferronord
Reactant of Route 4
Ferronord
Reactant of Route 5
Ferronord
Reactant of Route 6
Ferronord

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.